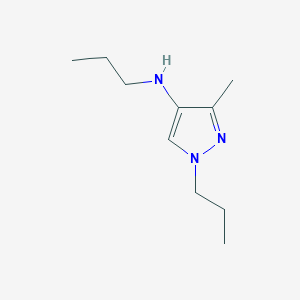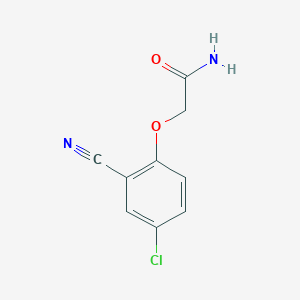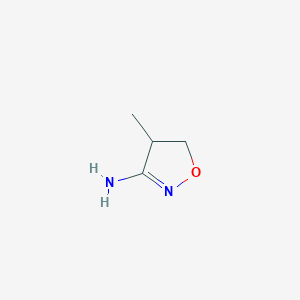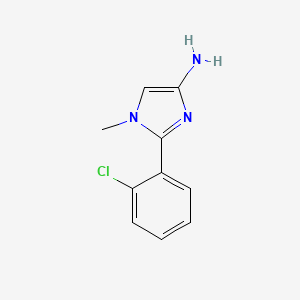![molecular formula C12H23N3 B11733681 butyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11733681.png)
butyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a butyl group attached to a pyrazole ring, which is further substituted with a methyl and an isopropyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazines with 1,3-diketones to form the pyrazole ring . The reaction conditions often include the use of acidic or basic catalysts and solvents like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or copper can enhance the reaction rates and yields . The final product is usually purified through techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Butyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium, copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Butyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of butyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity . The butyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
1-Butyl-3-methylpyrazole: Similar structure but lacks the isopropyl group.
1-Butyl-5-methylpyrazole: Similar structure but with different substitution pattern on the pyrazole ring.
Uniqueness
Butyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is unique due to the presence of both a butyl and an isopropyl group on the pyrazole ring. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C12H23N3 |
|---|---|
Peso molecular |
209.33 g/mol |
Nombre IUPAC |
N-[(2-methyl-5-propan-2-ylpyrazol-3-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C12H23N3/c1-5-6-7-13-9-11-8-12(10(2)3)14-15(11)4/h8,10,13H,5-7,9H2,1-4H3 |
Clave InChI |
JUJIRIRFSTXLLL-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCC1=CC(=NN1C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11733615.png)
![1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11733619.png)

![(1S,4S)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-2-en-1-yl acetate](/img/structure/B11733626.png)

![(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B11733636.png)


![[2-(Dimethylamino)ethyl][(3-methylthiophen-2-YL)methyl]amine hydrochloride](/img/structure/B11733652.png)


![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B11733664.png)
![N,N-dimethyl-4-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]aniline](/img/structure/B11733671.png)
